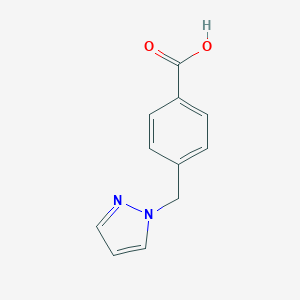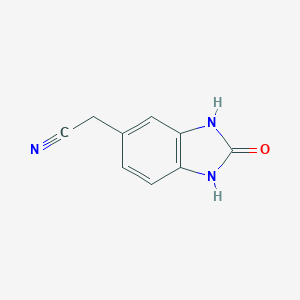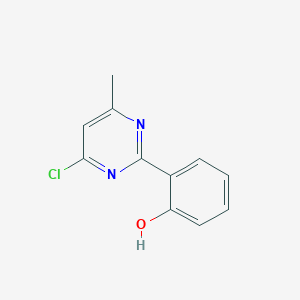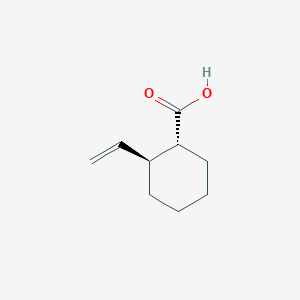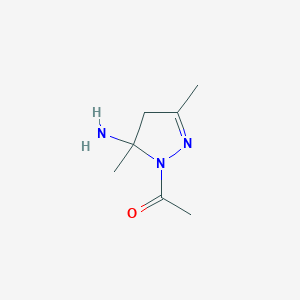
1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine, also known as AMDPA, is a pyrazoline derivative that has been the subject of scientific research due to its potential applications in various fields. This compound is synthesized through a simple and efficient method and has shown promising results in biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of 1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic effects may be due to its ability to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response.
Biochemical And Physiological Effects
1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to have a protective effect on the liver in rats exposed to toxic substances.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine in lab experiments include its easy synthesis method, low cost, and potential applications in various fields. However, its limitations include its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine. One area of interest is its potential as a drug for the treatment of Parkinson's disease. Further studies are needed to determine its efficacy and safety in humans.
Another area of research is its potential as a food preservative. Studies are needed to determine its effectiveness in inhibiting the growth of microorganisms and its safety for human consumption.
In addition, further studies are needed to fully understand the mechanism of action of 1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine and its potential applications in other fields, such as cosmetics and agriculture.
Conclusion:
In conclusion, 1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine is a pyrazoline derivative that has shown promise in various scientific research applications. Its easy synthesis method, low cost, and potential applications make it a compound of interest for further studies. However, more research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of 1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine involves the reaction of acetylacetone with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain the final compound. This method is relatively easy to perform and yields a high percentage of the desired product.
Scientific Research Applications
1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. It has also shown potential as a drug for the treatment of Parkinson's disease.
In addition, 1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine has been studied for its antioxidant properties and has been found to be effective in scavenging free radicals. This makes it a potential candidate for use in the food industry as a food preservative.
properties
CAS RN |
175880-94-1 |
|---|---|
Product Name |
1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine |
Molecular Formula |
C7H13N3O |
Molecular Weight |
155.2 g/mol |
IUPAC Name |
1-(5-amino-3,5-dimethyl-4H-pyrazol-1-yl)ethanone |
InChI |
InChI=1S/C7H13N3O/c1-5-4-7(3,8)10(9-5)6(2)11/h4,8H2,1-3H3 |
InChI Key |
ISDCOJFEDNZGPT-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)N)C(=O)C |
Canonical SMILES |
CC1=NN(C(C1)(C)N)C(=O)C |
synonyms |
1H-Pyrazol-5-amine, 1-acetyl-4,5-dihydro-3,5-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



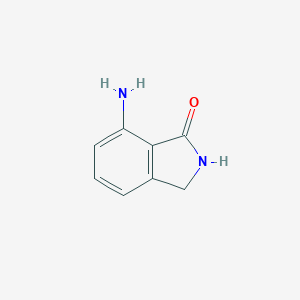
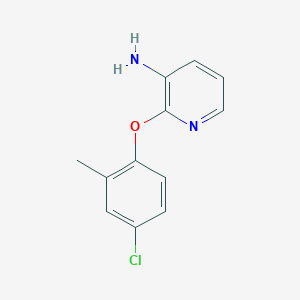
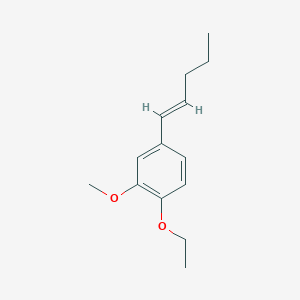

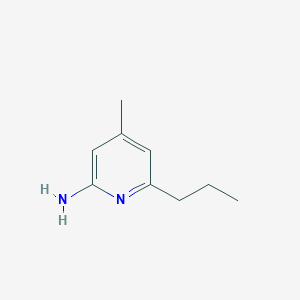
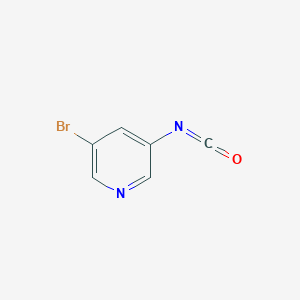
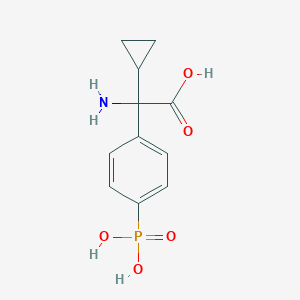
![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)
